molecular formula C6H9F2N3 B2436801 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine CAS No. 2098056-10-9

[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B2436801
CAS No.: 2098056-10-9
M. Wt: 161.156
InChI Key: WDKKGZNYJVJZSJ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302, H312, H314, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation, which includes compounds like “[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine”, has seen recent advances . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . This suggests that there may be further developments and applications for these types of compounds in the future.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce various substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKKGZNYJVJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098056-10-9
Record name [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine
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